3-bromo-2H-pyran-2-one
Overview
Description
Synthesis Analysis
The synthesis of 3-bromo-2H-pyran-2-one and its derivatives has been explored through various methods. A notable approach involves the oxidative transformation of 3-bromoenals under N-heterocyclic carbene catalysis, which allows for the controlled synthesis of 2H-pyran-2-ones (Wang et al., 2013). Additionally, the preparation of trimethylstannyl-2H-pyran-2-ones from corresponding bromo derivatives and their subsequent Pd(0)-catalyzed coupling reactions highlight another synthetic pathway (Liu & Meinwald, 1996).
Molecular Structure Analysis
The molecular structure and properties of 3-bromo-2H-pyran-2-one derivatives have been extensively studied. Investigations include X-ray diffraction techniques and density functional theory (DFT) calculations to compare the geometry of synthesized compounds with their optimized structures, further analyzing their vibrational modes and intermolecular interactions (Sathish et al., 2018).
Chemical Reactions and Properties
3-Bromo-2H-pyran-2-one undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, it has been utilized in the synthesis of dihydropyranones through divergent NHC-catalyzed oxidative transformations (Wang et al., 2013). Moreover, its reactivity towards different reagents for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives has been explored, showcasing its versatility (Mohareb & Megally Abdo, 2015).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds : It acts as a useful reagent for synthesizing novel heterocyclic products, particularly when interacting with binucleophilic amines (Hikem-Oukacha et al., 2011).
Convergent Syntheses Applications : 3-(Trimethylstannyl)-2H-pyran-2-one, a related compound, is useful in convergent syntheses of lucibufagins and bufadienolides, indicating its potential in complex organic synthesis (Liu & Meinwald, 1996).
Total Synthesis of Vitamin D Derivatives : It is a key compound in the total synthesis of vitamin D derivatives, showcasing its importance in synthesizing biologically significant molecules (Kotretsou & Georgiadis, 2000).
Hepatoprotective Activity : Research has found that the bromine-substituted compound shows potent hepatoprotective activity, making it significant in medical research (Thul et al., 2011).
Biomedical Applications : Some synthesized compounds involving 3-bromo-2H-pyran-2-one demonstrate potential in regulating inflammatory diseases, hinting at its biomedical applications (Ryzhkova et al., 2020).
Photochemical and Cytotoxic Applications : Its derivatives, like 2H-naphtho[1,2-b]pyran and its photodimers, have potential applications in photochemistry, cytotoxicology, and skeletal rearrangement (Ota et al., 2015).
Diels-Alder Cycloadditions : 3-Bromo-2H-pyran-2-one serves as an ambiphilic diene for Diels-Alder cycloadditions, a key reaction in organic synthesis (Posner et al., 2003).
Cytotoxic Effects Against Cancer Cells : Certain synthesized compounds with 3-bromo-2H-pyran-2-one have exhibited significant cytotoxic effects against human cancer cell lines (Mohareb & MegallyAbdo, 2015).
Safety And Hazards
Future Directions
The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives . This suggests that “3-bromo-2H-pyran-2-one” could be used in the future to create new biologically active compounds.
properties
IUPAC Name |
3-bromopyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMFAVNCKFUDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447599 | |
Record name | 3-bromo-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2H-pyran-2-one | |
CAS RN |
19978-32-6 | |
Record name | 3-bromo-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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